molecular formula C17H19BrN2O4 B5378345 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No. B5378345
M. Wt: 395.2 g/mol
InChI Key: DSLGSDKMKZYOSM-WUXMJOGZSA-N
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Description

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound is a derivative of acrylamide and has unique structural features that make it an attractive target for researchers.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death. The compound has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, the compound has some limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential applications in other fields, such as materials science or environmental science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential clinical applications.
In conclusion, 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising compound with potential applications in various fields of scientific research. Its unique structural features and potent biological activity make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action and its potential clinical applications.

Synthesis Methods

The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of sodium methoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with tetrahydro-2-furanylmethylamine to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4/c1-22-15-7-11(14(18)8-16(15)23-2)6-12(9-19)17(21)20-10-13-4-3-5-24-13/h6-8,13H,3-5,10H2,1-2H3,(H,20,21)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLGSDKMKZYOSM-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NCC2CCCO2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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